molecular formula C46H54K2N4O13S4 B611060 Sulfo-Cyanine5.5 CAS No. 2183440-46-0

Sulfo-Cyanine5.5

Cat. No.: B611060
CAS No.: 2183440-46-0
M. Wt: 1077.39
InChI Key: UHRNSQDVKXPMOX-UHFFFAOYSA-L
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Description

Sulfo-Cyanine5.5 is a water-soluble cyanine dye known for its excellent fluorescent properties. It is widely used in various scientific fields, particularly in bioimaging and molecular biology. The compound consists of two nitrogen atoms connected by an odd number of methylene units, which gives it unique optical characteristics such as long wavelength absorption and emission, high extinction coefficient, and good water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine5.5 can be synthesized through a series of chemical reactions involving the condensation of appropriate precursors. The synthesis typically involves the reaction of a cyanine dye precursor with sulfonate groups to enhance water solubility. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and may require specific pH adjustments to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high standards required for scientific applications. The final product is often purified through techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine5.5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired modifications .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Sulfo-Cyanine5.5 is extensively used in scientific research due to its unique properties:

Mechanism of Action

Sulfo-Cyanine5.5 exerts its effects through its fluorescent properties. The dye absorbs light at specific wavelengths and emits light at longer wavelengths, making it an excellent tool for imaging and detection. The molecular targets of this compound include various biomolecules such as proteins and nucleic acids, which it labels through covalent or non-covalent interactions. The pathways involved in its mechanism of action primarily relate to its ability to fluoresce upon excitation by light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cyanine5.5 stands out due to its excellent water solubility, high extinction coefficient, and stability under various conditions. These properties make it particularly suitable for applications in aqueous environments and biological systems, where other dyes may not perform as effectively .

Properties

IUPAC Name

dipotassium;3-[6-(6-azaniumylhexylamino)-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRNSQDVKXPMOX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H54K2N4O13S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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